Lipophilicity-Driven Differentiation for Membrane Permeability and Bioavailability
The calculated partition coefficient (logP) for 3-(1,1-Dimethylallyl)scopoletin is 2.89, which is significantly higher than that of the unsubstituted parent compound, scopoletin (logP ~1.5) [1]. This increased lipophilicity is a direct consequence of the C-3 prenyl group [1]. The difference of over 1.3 logP units implies a >10-fold difference in partition coefficient, which can profoundly influence membrane permeability, non-specific protein binding, and in vivo distribution. This parameter is a primary filter for compound selection in drug discovery and chemical biology applications where cell permeability is a key requirement.
| Evidence Dimension | Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.89 (calculated, ChemAxon) |
| Comparator Or Baseline | Scopoletin (logP ~1.5, estimated from similar coumarins) |
| Quantified Difference | Δ logP ≈ +1.3 (>10-fold difference in partition coefficient) |
| Conditions | In silico prediction based on chemical structure. |
Why This Matters
This data is essential for procurement when selecting a scopoletin derivative with higher predicted membrane permeability compared to the parent compound.
- [1] FoodB. (2019). Showing Compound 3-(1,1-Dimethylallyl)scopoletin (FDB012407). View Source
